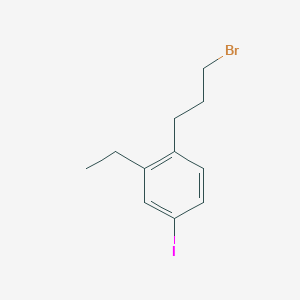

1-(3-Bromopropyl)-2-ethyl-4-iodobenzene

Descripción

1-(3-Bromopropyl)-2-ethyl-4-iodobenzene is an aromatic compound with the molecular formula C₉H₁₀BrI and a molecular weight of 324.99 g/mol . Its structure features a benzene ring substituted with three distinct groups:

- A 3-bromopropyl chain at position 1.

- An ethyl group at position 2.

- An iodine atom at position 4.

The bromopropyl chain enhances reactivity in substitution reactions due to the bromine atom’s role as a leaving group, while the iodine atom contributes to increased molecular weight and polarizability compared to lighter halogens.

Propiedades

Fórmula molecular |

C11H14BrI |

|---|---|

Peso molecular |

353.04 g/mol |

Nombre IUPAC |

1-(3-bromopropyl)-2-ethyl-4-iodobenzene |

InChI |

InChI=1S/C11H14BrI/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |

Clave InChI |

QCNLHWFWVBQDCZ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=CC(=C1)I)CCCBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-ethyl-4-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is substituted with bromine and iodine atoms under specific conditions . The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts like iron or aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Bromopropyl)-2-ethyl-4-iodobenzene may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Bromopropyl)-2-ethyl-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .

Aplicaciones Científicas De Investigación

1-(3-Bromopropyl)-2-ethyl-4-iodobenzene has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Material Science:

Mecanismo De Acción

The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-4-iodobenzene involves its interaction with various molecular targets. The presence of halogen atoms makes it a reactive compound that can participate in different chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Comparación Con Compuestos Similares

Halogen-Substituted Analogues

1-(3-Bromopropyl)-2-chlorobenzene (C₉H₁₀BrCl):

- Replaces the ethyl and iodine substituents with a chlorine atom at position 2.

- Lower molecular weight (~247.9 g/mol) due to the absence of iodine and ethyl groups.

- The chlorine atom, being smaller and less polarizable than iodine, reduces van der Waals interactions and alters electronic effects on the aromatic ring .

- Molecular weight: 183.09 g/mol . Lacks steric hindrance from ethyl/iodo groups, enabling greater conformational flexibility .

Ethyl-Substituted Analogues

Complex Heterocyclic Derivatives

- Ethyl 1-(3-bromopropyl)-6-nitro-4-oxo-7-(4-(pyridin-2-yl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (C₂₉H₃₂BrN₅O₅): Incorporates a bromopropyl chain into a quinoline-based scaffold. Demonstrates how bromopropyl groups are utilized in medicinal chemistry for targeting RNA-protein interactions (e.g., HIV-1 TAR RNA) .

Crystallographic and Intermolecular Interactions

- Crystal Packing: In 1-(3-bromopropyl)-2-((4-chlorophenoxy)methyl)-4-methyl-1H-benzo[d]imidazole (C₁₈H₁₈BrClN₂O), triclinic crystal packing (space group P1) with unit cell parameters a = 9.0583 Å, b = 9.2694 Å, and c = 11.1183 Å was reported .

- Hydrogen Bonding and Interactions: In sulfonamide-containing bromopropyl derivatives (e.g., N-{1-[(3-bromopropyl)aminocarbonyl]ethyl}-2-(2-nitrobenzenesulfonamido)-propionamide), N–H⋯O and C–H⋯π interactions stabilize β-sheet-like conformations . The absence of sulfonamide groups in the target compound suggests weaker hydrogen-bonding networks but stronger halogen-based interactions (e.g., C–I⋯π).

Comparative Data Table

Actividad Biológica

1-(3-Bromopropyl)-2-ethyl-4-iodobenzene is an aromatic halide characterized by a benzene ring substituted with bromine, iodine, and an ethyl group. This compound's unique molecular structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Despite limited direct studies on its biological activity, insights can be drawn from the behavior of structurally similar compounds.

- Molecular Formula : C₁₀H₁₂BrI

- Molecular Weight : Approximately 353.04 g/mol

- Structure : The compound features a benzene ring with a bromopropyl group at position 1, an ethyl group at position 2, and an iodine atom at position 4.

Biological Activity Overview

The biological activity of 1-(3-Bromopropyl)-2-ethyl-4-iodobenzene has not been extensively documented; however, its structural characteristics suggest several potential interactions with biological systems:

- Enzyme Interactions : Similar halogenated compounds often exhibit significant interactions with enzymes, potentially leading to inhibitory effects or modulation of biological pathways. The presence of halogens can enhance binding affinity to various molecular targets, including enzymes and receptors .

- Anticancer Properties : Preliminary investigations indicate that this compound may possess anticancer properties. Studies on related compounds have shown that halogen substituents can influence cytotoxicity and cell viability in cancer models .

- Antimicrobial Activity : There are indications that 1-(3-Bromopropyl)-2-ethyl-4-iodobenzene may also exhibit antimicrobial properties. Similar compounds with halogen substitutions have been reported to show activity against various pathogens .

The mechanism by which 1-(3-Bromopropyl)-2-ethyl-4-iodobenzene exerts its biological effects is likely related to its electrophilic nature. This allows it to react with nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially leading to covalent bond formation that alters the structure and function of these target molecules .

Comparative Analysis with Related Compounds

A comparative analysis can provide further insights into the potential biological activity of 1-(3-Bromopropyl)-2-ethyl-4-iodobenzene:

| Compound Name | Structural Differences | Notable Biological Activity |

|---|---|---|

| 1-(3-Bromopropyl)-2-methyl-4-iodobenzene | Methyl group instead of ethyl | Anticancer activity reported |

| 1-(3-Bromopropyl)-2-ethyl-5-iodobenzene | Iodine atom at the fifth position | Studied as a biochemical probe |

| 1-(3-Chloropropyl)-2-ethyl-4-iodobenzene | Chlorine atom instead of bromine | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.